(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiophene ring and a thiazolidinone moiety. This compound has garnered attention due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized through the condensation of thiophen-2-carbaldehyde with rhodanine derivatives. This reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include using catalysts, controlling temperature, and employing continuous flow reactors for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Substitution reactions may involve replacing functional groups on the thiophene ring with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents, nucleophiles
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Derivatives with different substituents on the thiophene ring
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve disrupting bacterial cell walls or inhibiting essential enzymes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Rhodanine Derivatives: Similar in structure and often used in the synthesis of the target compound.
Thiophene Derivatives: Other compounds containing the thiophene ring, which may have similar biological activities.
This compound represents a promising area of research with potential applications across multiple scientific disciplines. Its unique structure and reactivity make it a valuable candidate for further study and development.
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Properties
IUPAC Name |
(5Z)-3-amino-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS3/c9-10-7(11)6(14-8(10)12)4-5-2-1-3-13-5/h1-4H,9H2/b6-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGLQVRMOUEOTF-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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